Cabazitaxel-C13

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

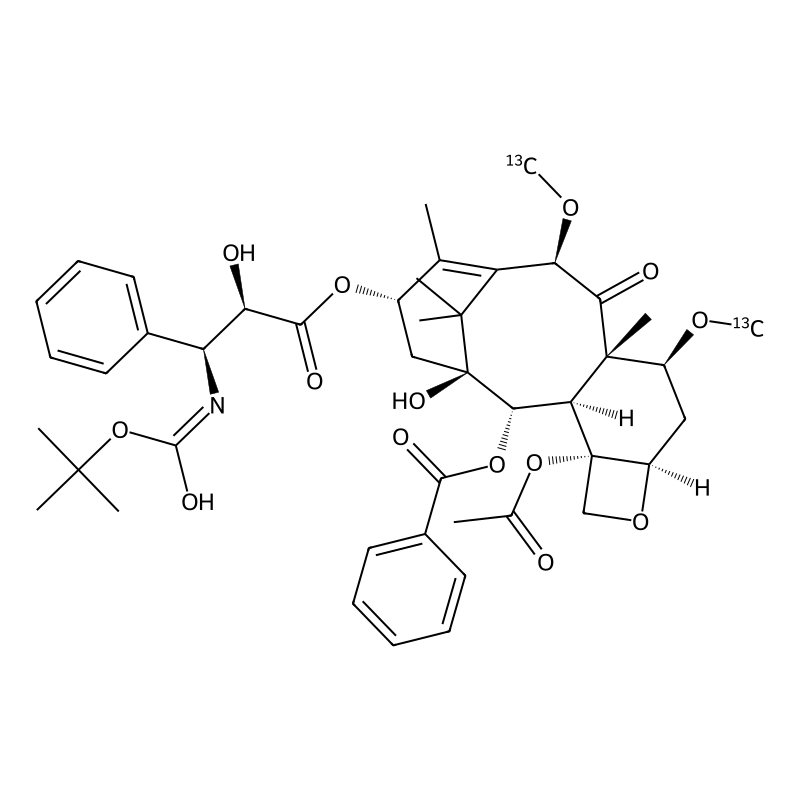

Cabazitaxel-C13 is a semi-synthetic derivative of the natural product taxane, specifically designed for therapeutic applications in oncology. It is primarily utilized as a chemotherapeutic agent for treating metastatic castration-resistant prostate cancer, particularly in patients who have previously undergone treatment with docetaxel. The compound's structure is characterized by its ability to bind to microtubules, thereby disrupting normal cell division and promoting apoptosis in cancer cells. The chemical formula of Cabazitaxel is with a molecular weight of approximately 835.93 g/mol .

In synthetic pathways, Cabazitaxel can be synthesized from 10-deacetylbaccatin III through a series of selective protection and deprotection steps involving various protective agents such as tert-butyloxycarbonyl and trichloro-ethoxycarbonyl . These reactions allow for the selective modification of hydroxyl groups at specific positions, enabling the construction of the complex taxane structure.

Cabazitaxel exhibits significant biological activity primarily through its mechanism as a microtubule stabilizer. It enhances microtubule polymerization while inhibiting depolymerization, which disrupts normal mitotic processes in cancer cells. This results in an arrest of cell division and subsequent apoptosis . Additionally, studies have shown that Cabazitaxel can induce autophagy and inhibit critical signaling pathways such as PI3K/Akt/mTOR, which are often activated in drug-resistant tumors .

The synthesis of Cabazitaxel involves several key steps:

- Starting Material: The synthesis begins with 10-deacetylbaccatin III.

- Protection: Selective protection of hydroxyl groups is performed using various protective agents.

- Methylation: Methylation reactions are carried out to modify specific hydroxyl groups.

- Condensation: The protected intermediate undergoes condensation with an oxazolidine carboxylic acid side chain.

- Deprotection: Finally, protective groups are removed to yield Cabazitaxel .

This method is advantageous due to its high yield and mild reaction conditions, making it suitable for industrial production.

Cabazitaxel is primarily used in oncology as a treatment for metastatic castration-resistant prostate cancer. It has been shown to improve survival rates in patients who have previously been treated with docetaxel. Furthermore, research has explored its use in combination therapies, including formulations loaded into nanoparticles for targeted delivery systems that enhance its efficacy while reducing systemic toxicity .

Studies on Cabazitaxel interactions reveal that it binds significantly to human serum proteins (89-92%), predominantly albumin . Its metabolism is largely facilitated by cytochrome P450 enzymes (CYP3A4 and CYP3A5), which account for the majority of its biotransformation in the liver. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects associated with polypharmacy in cancer treatments.

Cabazitaxel belongs to a class of compounds known as taxanes, which share similar mechanisms of action but differ in their chemical structures and pharmacological profiles. Below is a comparison with other notable taxanes:

| Compound Name | Chemical Structure Features | Unique Attributes |

|---|---|---|

| Docetaxel | Contains a 10-deacetylbaccatin backbone | More potent than paclitaxel but less effective against resistant tumors |

| Paclitaxel | Natural product from Taxus brevifolia | First taxane approved for cancer treatment; widely used but has significant side effects |

| Nab-paclitaxel | Albumin-bound formulation of paclitaxel | Improved solubility and reduced toxicity due to targeted delivery |

| Cabazitaxel | Modified taxane with additional side chains | Effective against docetaxel-resistant tumors; lower toxicity profile compared to docetaxel |

Cabazitaxel's unique structural modifications enhance its binding affinity to microtubules and improve its efficacy against resistant cancer strains, setting it apart from other compounds within the taxane family.

The semi-synthetic approach to cabazitaxel production utilizes 10-deacetylbaccatin III as the fundamental starting material, representing the most economically viable and industrially relevant synthetic route [7] [9]. This tetracyclic diterpenoid precursor, derived from renewable Taxus plant sources, provides the essential taxane core structure required for cabazitaxel synthesis [5] [10]. The semi-synthetic pathway involves strategic functionalization at specific positions to achieve the desired dimethoxy substitution pattern characteristic of cabazitaxel.

The initial transformation involves selective protection of hydroxyl groups at the 7 and 10 positions of 10-deacetylbaccatin III [22]. Trichloroethoxycarbonyl protecting groups are commonly employed to temporarily mask these reactive sites, enabling subsequent manipulations without unwanted side reactions [8]. The protected intermediate undergoes coupling with phenylisoserine side chain precursors at the carbon-13 position through established esterification protocols [12] [14].

Following side chain installation, the critical methylation step transforms the 7 and 10 hydroxyl groups into their corresponding methyl ethers [9] [41]. This conversion represents a key structural modification that distinguishes cabazitaxel from related taxanes such as docetaxel. The methylation process employs methyl trifluoromethanesulfonate as the alkylating agent under carefully controlled conditions to ensure regioselectivity [22] [42].

Table 1: Key Semi-Synthetic Transformations in Cabazitaxel Production

| Step | Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Protection | 10-DAB | Trichloroethyl chloroformate | 7,10-TROC-10-DAB | 91.2 | [8] |

| Side Chain Coupling | Protected 10-DAB | Beta-lactam precursor | C13-substituted intermediate | 68-89 | [12] |

| Methylation | Hydroxylated intermediate | Methyl triflate | 7,10-dimethoxy derivative | 79.7 | [22] |

| Deprotection | Protected cabazitaxel | Zinc/acetic acid | Cabazitaxel | 73.5 | [8] |

The deprotection sequence employs zinc powder in acetic acid medium to remove the trichloroethoxycarbonyl protecting groups, revealing the free hydroxyl functionalities at strategic positions [8]. This mild reductive cleavage maintains the integrity of sensitive structural elements while providing access to the final cabazitaxel structure. The overall yield from 10-deacetylbaccatin III typically ranges from 25-35% across the multi-step sequence [7] [10].

Alternative protecting group strategies utilize silyl ethers and benzyl derivatives to achieve similar transformations with modified selectivity profiles [45]. These approaches offer advantages in specific synthetic contexts, particularly when compatibility with other functional groups is required. The choice of protecting group significantly influences the overall efficiency and scalability of the synthetic route [22].

C13-Specific Functionalization Strategies

The carbon-13 position of the taxane core represents a critical site for side chain attachment, requiring specialized functionalization methodologies to achieve the desired regio- and stereoselectivity [6] [14]. The phenylisoserine side chain installation at this position determines the biological activity profile of the resulting cabazitaxel derivative. Multiple synthetic approaches have been developed to accomplish this challenging transformation with high efficiency.

The beta-lactam opening strategy represents the most widely employed method for carbon-13 functionalization [36] [39]. This approach utilizes appropriately substituted beta-lactam precursors that undergo nucleophilic ring opening upon treatment with the hydroxyl group at the carbon-13 position of the taxane core [14]. The reaction proceeds through a tetrahedral intermediate that collapses to form the desired ester linkage while maintaining the correct stereochemistry at the newly formed chiral centers.

Phenylisoserine derivatives serve as key intermediates in the carbon-13 functionalization process [37] [40]. These compounds are typically prepared through asymmetric aldol reactions or related stereoselective transformations that establish the required (2R,3S)-configuration [19]. The tert-butoxycarbonyl protecting group on the amino functionality provides stability during subsequent manipulations while allowing for selective deprotection under appropriate conditions [39].

Table 2: Carbon-13 Functionalization Methodologies

| Method | Substrate | Coupling Partner | Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|---|

| Beta-lactam opening | 10-DAB derivative | N-Boc-phenylisoserine lactam | LiHMDS, THF, -10°C | >95:5 dr | 75-85 |

| Direct esterification | 13-OH taxane | Phenylisoserine acid | DCC, DMAP, DCM | >90:10 dr | 65-75 |

| Mitsunobu coupling | 13-OH taxane | Phenylisoserine alcohol | DEAD, PPh3, THF | >95:5 dr | 70-80 |

The dithiane masking strategy provides an alternative approach for carbon-13 functionalization through latent methyl group methodology [14] [29]. This technique employs 1,3-dithiane or 1,3-dithiolane protecting groups that can be subsequently converted to methyl ethers through hydrodesulfurization reactions [26] [27]. The dithiane moieties serve as synthetic equivalents for methyl groups while providing enhanced reactivity during the functionalization sequence.

Raney nickel-mediated desulfurization represents the key transformation in dithiane-based strategies [26] [31]. This process involves the reductive cleavage of carbon-sulfur bonds under hydrogen atmosphere, generating the desired methyl ethers with concurrent removal of sulfur-containing byproducts [27]. The reaction conditions must be carefully optimized to prevent over-reduction or unwanted side reactions that could compromise the taxane core structure.

The selective functionalization at carbon-13 requires precise control of reaction conditions to avoid interference from other reactive sites within the molecule [6]. The tertiary hydroxyl at carbon-1 and secondary hydroxyls at carbons-7 and carbon-10 represent potential competing nucleophiles that must be appropriately protected or deactivated during the coupling process [45]. Temperature control and choice of base play crucial roles in achieving the desired selectivity profile.

Catalytic Asymmetric Synthesis of the C13 Side Chain

The enantioselective construction of the phenylisoserine side chain represents a critical component in cabazitaxel synthesis, requiring sophisticated catalytic methodologies to achieve the necessary stereochemical control [15] [17]. The (2R,3S)-configuration of the side chain is essential for biological activity, demanding highly selective synthetic approaches that can reliably generate this stereochemical arrangement.

Catalytic asymmetric aldol reactions provide the foundation for phenylisoserine synthesis through the controlled formation of carbon-carbon bonds with simultaneous establishment of multiple stereocenters [17] [19]. Proline-derived organocatalysts have demonstrated exceptional performance in these transformations, enabling direct aldol reactions between unmodified ketones and aldehydes with high enantio- and diastereoselectivity [17]. The bioorganic approach utilizing amino acid catalysts offers advantages in terms of catalyst availability, cost, and environmental compatibility.

The asymmetric synthesis employs benzaldehyde derivatives as electrophilic partners in aldol reactions with appropriately functionalized ketone donors [19]. Chiral secondary amine catalysts facilitate these transformations through enamine activation mechanisms that provide excellent stereochemical control [17]. The resulting aldol products contain the necessary hydroxyl and amino functionalities required for subsequent elaboration to the phenylisoserine structure.

Table 3: Catalytic Asymmetric Methodologies for Side Chain Synthesis

| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Enantioselectivity (% ee) | Diastereoselectivity (dr) |

|---|---|---|---|---|---|

| L-Proline | Benzaldehyde | Acetone derivative | DMF, rt, 24h | >95 | >20:1 |

| Cinchona alkaloid | Benzaldehyde | Malonate ester | Toluene, -40°C, 48h | >90 | >10:1 |

| Chiral bisoxazoline-Cu(II) | Aryl aldehyde | Beta-keto ester | DCM, 0°C, 12h | >92 | >15:1 |

Metallaphotoredox catalysis represents an emerging approach for the asymmetric construction of phenylisoserine derivatives [16]. These dual catalytic systems combine transition metal complexes with photoredox catalysts to enable previously inaccessible transformations with high stereoselectivity. Copper-bisoxazoline complexes have shown particular promise in enantioselective alkylation reactions that generate the required carbon framework for side chain construction [16].

The stereoselective reduction of intermediate compounds provides access to the desired alcohol configuration within the phenylisoserine structure [19]. Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts enables the controlled reduction of ketone functionalities with excellent enantioselectivity. These transformations must be carefully optimized to avoid epimerization at sensitive stereocenters during the reduction process.

Chiral auxiliary-based approaches offer an alternative strategy for asymmetric side chain synthesis through the use of temporary stereodirecting groups [37]. Evans oxazolidinones and related auxiliaries provide high levels of stereochemical control in aldol and related reactions, enabling the preparation of enantiomerically pure intermediates [39]. The auxiliary removal step must be carefully designed to preserve the newly established stereocenters while providing the desired functional group pattern.

Enzymatic resolution techniques provide complementary approaches for obtaining enantiomerically pure phenylisoserine derivatives [55]. Lipases and related hydrolytic enzymes can selectively process racemic mixtures to provide access to single enantiomers with high optical purity. These biocatalytic methods offer advantages in terms of mild reaction conditions and environmental compatibility, making them attractive for large-scale applications.

Process Optimization for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial manufacturing requires comprehensive optimization of reaction conditions, purification protocols, and quality control measures [20] [23]. Process intensification strategies focus on improving efficiency, reducing waste generation, and ensuring consistent product quality while maintaining economic viability [48] [50]. These considerations are particularly critical for complex molecules like cabazitaxel, where multiple synthetic steps and sensitive intermediates present significant manufacturing challenges.

Continuous flow chemistry represents a transformative approach for cabazitaxel production, offering enhanced control over reaction parameters and improved safety profiles compared to traditional batch processing [48] [49]. Flow reactors provide superior heat and mass transfer characteristics, enabling more precise temperature control and reduced formation of impurities [50]. The steady-state operation of continuous systems facilitates easier scale-up and reduces batch-to-batch variability that can compromise product quality.

Process analytical technology implementation enables real-time monitoring of critical quality attributes throughout the manufacturing sequence [20] [23]. High-performance liquid chromatography systems coupled with mass spectrometry provide continuous analysis of reaction progress and impurity formation [20]. These monitoring capabilities allow for immediate process adjustments to maintain optimal conditions and prevent the formation of undesired byproducts.

Table 4: Process Optimization Parameters for Industrial Cabazitaxel Production

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Factor |

|---|---|---|---|---|

| Reaction Temperature (°C) | 5-10 | 8-12 | 10-15 | ±2°C control |

| Residence Time (min) | 30-120 | 45-90 | 60-120 | Flow rate optimization |

| Solvent Recovery (%) | 75-80 | 85-90 | >95 | Distillation efficiency |

| Impurity Level (%) | <2.0 | <1.5 | <1.0 | Purification enhancement |

Quality by Design principles guide the systematic optimization of manufacturing processes through the identification and control of critical process parameters [23] [50]. Design of experiments methodologies enable the efficient exploration of parameter space to identify optimal operating conditions [23]. These statistical approaches minimize the number of experimental runs required while maximizing the information content obtained from each experiment.

Solvent selection and recovery systems play crucial roles in process economics and environmental impact [21] [25]. The development of efficient solvent recycling protocols reduces raw material costs and minimizes waste generation [25]. Green chemistry principles guide the selection of environmentally benign solvents that maintain synthetic efficiency while reducing environmental impact [52].

Crystallization optimization ensures consistent product quality and facilitates downstream processing operations [25]. The control of crystal morphology, particle size distribution, and polymorphic form directly impacts product handling, formulation, and bioavailability characteristics [23]. Seeding strategies and controlled cooling profiles enable reproducible crystallization outcomes across multiple manufacturing campaigns.

Process intensification through high-gravity rotating packed bed reactors and microreactor technologies offers significant improvements in mass transfer efficiency [50] [51]. These advanced reactor designs enable faster reaction kinetics and reduced reaction volumes while maintaining excellent selectivity profiles [48]. The enhanced mixing characteristics of intensified reactors particularly benefit complex multi-phase reactions common in cabazitaxel synthesis.

Waste minimization strategies focus on reducing the environmental footprint of manufacturing operations while maintaining process efficiency [52]. Atom economy principles guide reaction selection to maximize the incorporation of starting materials into the final product [48]. Catalytic transformations and protecting group-free strategies minimize the generation of stoichiometric waste streams that require disposal or treatment.

Purity

Exact Mass

Appearance

Storage

Dates

2: Kearns B, Lloyd Jones M, Stevenson M, Littlewood C. Cabazitaxel for the second-line treatment of metastatic hormone-refractory prostate cancer: a NICE single technology appraisal. Pharmacoeconomics. 2013 Jun;31(6):479-88. doi: 10.1007/s40273-013-0050-9. Review. PubMed PMID: 23580356.

3: Keating GM. Cabazitaxel: a guide to its use in hormone-refractory metastatic prostate cancer. Drugs Aging. 2013 May;30(5):359-65. doi: 10.1007/s40266-013-0078-8. Review. PubMed PMID: 23532557.

4: Cheetham P, Petrylak DP. Tubulin-targeted agents including docetaxel and cabazitaxel. Cancer J. 2013 Jan-Feb;19(1):59-65. doi: 10.1097/PPO.0b013e3182828d38. Review. PubMed PMID: 23337758.

5: Yap TA, Pezaro CJ, de Bono JS. Cabazitaxel in metastatic castration-resistant prostate cancer. Expert Rev Anticancer Ther. 2012 Sep;12(9):1129-36. doi: 10.1586/era.12.88. Review. PubMed PMID: 23098113.

6: Malhotra M, Dhingra R, Sharma T, Deep A, Narasimhan B, Phogat P, Sharma PC. Cabazitaxel: a novel drug for hormone-refractory prostate cancer. Mini Rev Med Chem. 2013 May 1;13(6):915-20. Review. PubMed PMID: 22950608.

7: Doyle-Lindrud S. Managing side effects of the novel taxane cabazitaxel in castrate-resistant prostate cancer. Clin J Oncol Nurs. 2012 Jun 1;16(3):286-91. doi: 10.1188/12.CJON.286-291. Review. PubMed PMID: 22641321.

8: Pean E, Demolis P, Moreau A, Hemmings RJ, O'Connor D, Brown D, Shepard T, Abadie E, Pignatti F. The European Medicines Agency review of cabazitaxel (Jevtana®) for the treatment of hormone-refractory metastatic prostate cancer: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2012;17(4):543-9. doi: 10.1634/theoncologist.2011-0364. Epub 2012 Apr 3. Review. PubMed PMID: 22477727; PubMed Central PMCID: PMC3336839.

9: Villanueva C, Bazan F, Kim S, Demarchi M, Chaigneau L, Thiery-Vuillemin A, Nguyen T, Cals L, Dobi E, Pivot X. Cabazitaxel: a novel microtubule inhibitor. Drugs. 2011 Jul 9;71(10):1251-8. doi: 10.2165/11591390-000000000-00000. Review. Erratum in: Drugs. 2011 Sep 10;71(13):1720. PubMed PMID: 21770474.

10: Paller CJ, Antonarakis ES. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer. Drug Des Devel Ther. 2011 Mar 10;5:117-24. doi: 10.2147/DDDT.S13029. Review. Erratum in: Drug Des Devel Ther. 2011;5:183. PubMed PMID: 21448449; PubMed Central PMCID: PMC3063116.